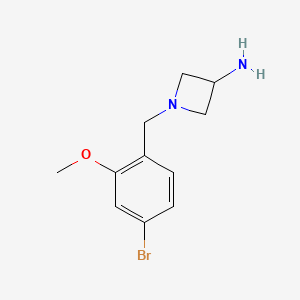
1-(4-Bromo-2-methoxybenzyl)azetidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-methoxybenzyl)azetidin-3-amine is a synthetic organic compound that features a four-membered azetidine ring substituted with a 4-bromo-2-methoxybenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-methoxybenzyl)azetidin-3-amine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-2-aminopropanol with a base to form the azetidine ring.
Introduction of the Benzyl Group: The 4-bromo-2-methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the azetidine ring with 4-bromo-2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromo-2-methoxybenzyl)azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
1-(4-Bromo-2-methoxybenzyl)azetidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-2-methoxybenzyl)azetidin-3-amine involves its interaction with specific molecular targets. The azetidine ring can act as a bioisostere for other cyclic structures, allowing it to interact with enzymes or receptors in a similar manner. The bromine and methoxy substituents on the benzyl group can influence the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Azetidine: A simple four-membered nitrogen-containing ring.
1-Benzylazetidine: Similar structure without the bromo and methoxy substituents.
4-Bromo-2-methoxybenzylamine: Lacks the azetidine ring but contains the same benzyl group.
Uniqueness: 1-(4-Bromo-2-methoxybenzyl)azetidin-3-amine is unique due to the combination of the azetidine ring and the 4-bromo-2-methoxybenzyl group. This combination imparts specific chemical and biological properties that are not present in the individual components or other similar compounds.
Propriétés
Formule moléculaire |
C11H15BrN2O |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
1-[(4-bromo-2-methoxyphenyl)methyl]azetidin-3-amine |
InChI |
InChI=1S/C11H15BrN2O/c1-15-11-4-9(12)3-2-8(11)5-14-6-10(13)7-14/h2-4,10H,5-7,13H2,1H3 |
Clé InChI |
FEXCYJCFDPBIJU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)Br)CN2CC(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




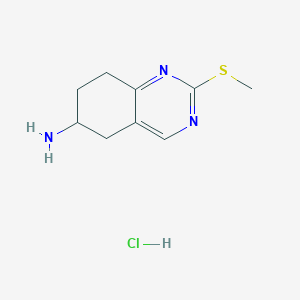

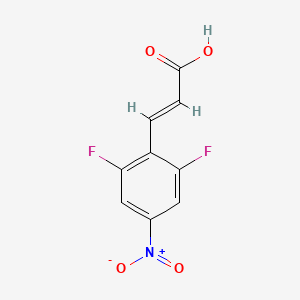
![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)
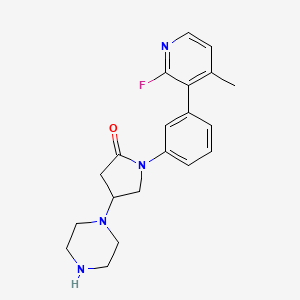
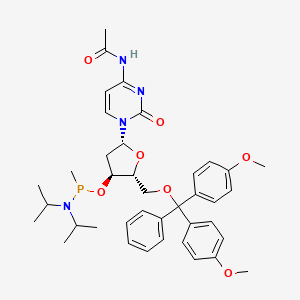
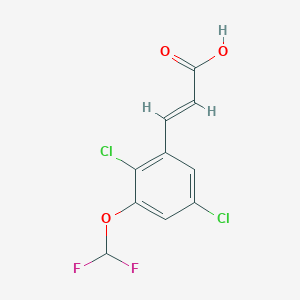

![1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B13728291.png)

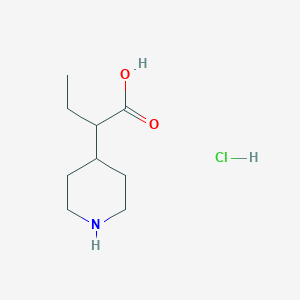
![tert-Butyl 4-[(2R)-2-(methoxycarbonyl)-4-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate](/img/structure/B13728315.png)
